Fluoro[tris(trifluoromethyl)]silane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
827027-04-3 |
|---|---|
Molecular Formula |
C3F10Si |
Molecular Weight |
254.10 g/mol |
IUPAC Name |
fluoro-tris(trifluoromethyl)silane |
InChI |
InChI=1S/C3F10Si/c4-1(5,6)14(13,2(7,8)9)3(10,11)12 |
InChI Key |
LRAQLUQSMSXTEC-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Si](C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of Fluoro Tris Trifluoromethyl Silane Analogues
Nucleophilic Reactivity of Perfluoroalkylsilanes
Perfluoroalkylsilanes, most notably (Trifluoromethyl)trimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, serve as preeminent reagents for introducing perfluoroalkyl groups into organic molecules. chemrxiv.org Their utility stems from their capacity to deliver a nucleophilic trifluoromethyl anion (CF₃⁻) or an equivalent species upon activation by a nucleophilic initiator. chemrxiv.orgwikipedia.org This process, known as nucleophilic trifluoromethylation, has become a cornerstone methodology in fluorine chemistry. wordpress.com The reactivity of these silanes is not limited to trifluoromethylation, as other perfluoroalkyl analogues exhibit similar behavior, transferring longer perfluoroalkyl chains. chemrxiv.org The stability and ease of handling of these reagents represent a significant advantage over earlier methods that used unstable species like trifluoromethyllithium. wikipedia.org
Kinetic investigations, including stopped-flow NMR and IR spectroscopy, have been instrumental in elucidating the trifluoromethylation mechanism. acs.org These studies demonstrate that the kinetics, reaction orders, and selectivity are highly dependent on the specific R₃SiCF₃ reagent (where R can be Me, Et, iPr), the nature of the initiator (M⁺X⁻), and the ratio of reactants. acs.orgnih.gov
The rate of trifluoromethylation is not straightforward and is subject to strong inhibition by the R₃SiCF₃ reagent itself. wikipedia.orgnih.gov The overarching mechanism indicates that the turnover rate per initiator molecule is dependent on the initial concentration of the initiator anion (X⁻), but not its identity. nih.gov Conversely, the rate depends on the identity of the countercation (M⁺) but not its concentration. nih.gov The steric bulk of the silyl (B83357) group also plays a critical role; for instance, with a tetrabutylammonium (B224687) (TBA⁺) initiator, TESCF₃ (triethylsilyl) effects a more rapid trifluoromethylation than TMSCF₃ (trimethylsilyl) or TIPSCF₃ (triisopropylsilyl). This is attributed to reduced reagent inhibition for TESCF₃ compared to TMSCF₃, without the significant kinetic penalty in the CF₃ transfer step observed for the bulkier TIPSCF₃. nih.gov
Table 1: Influence of Reagent and Initiator on Trifluoromethylation Kinetics
| R₃SiCF₃ Reagent | Initiator (M⁺X⁻) | Key Kinetic Observations | Reference |
|---|---|---|---|
| TMSCF₃ (1a) | KOtBu/18-crown-6 (B118740) | Allows for in situ detection of the trifluoromethyl anionoid at low temperatures. | nih.gov |
| TESCF₃ (1b) | TBAT | Effects the most rapid trifluoromethylation in the series (1a-c) due to a balance of reduced reagent inhibition and efficient CF₃ transfer. | nih.gov |
| TIPSCF₃ (1c) | KOtBu/18-crown-6 | Allows for quantitative generation of ion-paired [K(18-c-6)]⁺[CF₃]⁻ at -78 °C. | nih.gov |
This table is generated based on qualitative and comparative data described in the referenced texts.
The countercation (M⁺) plays a crucial role in stabilizing the intermediates and influencing the aggregation state of the active species. nih.gov For example, the use of potassium ions (K⁺) with a crown ether like 18-crown-6 can effectively sequester the cation, leading to a "naked" and more reactive trifluoromethyl anion. nih.gov This strategy has enabled the direct spectroscopic observation of the elusive [CF₃]⁻ anion at low temperatures. nih.gov The identity of the countercation also affects the prevalence of side reactions. When potassium (K⁺) is the countercation, the formation of silyl enol ether as a side product is minimal (≤2%), whereas with the bulkier tetrabutylammonium (Bu₄N⁺) cation, its formation increases to 7%. nih.gov
A central feature of the anion-initiated mechanism is the formation of pentacoordinate siliconate intermediates. nih.gov Upon addition of a fluoride (B91410) source (e.g., [Me₄N]⁺F⁻) to TMSCF₃ at low temperatures, detailed NMR analysis (¹H, ¹³C, ¹⁹F, and ²⁹Si) has identified species such as [Me₃Si(F)(CF₃)]⁻ and the bis-trifluoromethyl species [Me₃Si(CF₃)₂]⁻. nih.gov
Crucially, these hypervalent siliconate complexes are generally considered to be off-pathway reservoirs or "dormant" species. wikipedia.orgnih.gov They are unable to directly transfer a CF₃⁻ group to an electrophile like a ketone. nih.gov Instead, their formation is part of a series of equilibria that regulate the concentration of the free, active [CF₃]⁻ nucleophile. The R₃SiCF₃ reagent itself can react with the liberated [CF₃]⁻ to form the [(CF₃)₂SiR₃]⁻ ate complex, which is unreactive towards the carbonyl substrate. wikipedia.org This sequestration of the active nucleophile by the reagent is the source of the observed powerful product inhibition, a defining characteristic of this reaction system. wikipedia.orgnih.gov
Besides the desired 1,2-addition of the trifluoromethyl group to the carbonyl, several competing pathways and side-products can emerge depending on the reaction conditions and substrates. nih.gov A significant competing pathway, particularly with enolizable ketones, is the formation of silyl enol ethers. nih.gov This side reaction involves the trifluoromethyl anion acting as a base, abstracting an α-proton from the ketone. The resulting enolate is then trapped by the silylating agent present in the reaction mixture. nih.gov The extent of this pathway is influenced by the countercation, as noted by the increased formation of silyl enol ether with Bu₄N⁺ compared to K⁺. nih.gov
The reactivity of perfluorinated silanides, such as [Si(C₂F₅)₃]⁻, extends beyond trifluoromethylation to the activation and incorporation of small molecules. nih.gov These anions exhibit Lewis-amphoteric character, meaning they possess both Lewis acidic and Lewis basic sites within the same molecule, a property reminiscent of silylenes. nih.gov This dual reactivity allows them to react with multiple bonds in molecules like aldehydes, ketones, and heteroallenes such as carbon dioxide (CO₂) and carbon disulfide (CS₂). nih.gov
Quantum chemical calculations reveal that the strong electron-withdrawing nature of the perfluoroalkyl groups significantly lowers the HOMO and LUMO energy levels of perfluoroalkylated silanides compared to their non-fluorinated analogues. nih.gov For instance, the tris(trifluoromethyl)silanide anion, [Si(CF₃)₃]⁻, has a calculated HOMO-LUMO gap of 4.80 eV, which is comparable to that of N-heterocyclic silylenes (NHSis), suggesting a predisposition for silylene-like reactivity. nih.gov
Table 2: Calculated Electronic Properties of Silanides
| Silanide (B1217022) Anion | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| [Si(CH₃)₃]⁻ | -6.88 | -2.10 | 4.78 | nih.gov |
Data obtained from quantum chemical calculations at the B3LYP/6-31+G(3d,p) level of theory. nih.gov
The reaction with carbonyl compounds like formaldehyde (B43269) proceeds via a concerted, side-on addition mechanism, leading to the formation of stable, hypervalent three-membered oxasiliranide rings, such as [R₃Si(η²-CH₂O)]⁻. nih.gov Similarly, reaction with CO₂ can form a four-membered ring. nih.gov These transformations showcase the ability of perfluorinated silanides to act as catalysts. For example, the tris(pentafluoroethyl)silanide has been shown to catalyze the hydrosilylation of benzaldehyde (B42025) with triethylsilane, proceeding through the isolated oxasiliranide intermediate. nih.gov
Table of Compound Names
| Systematic Name | Common/Trivial Name or Abbreviation |
| Fluoro[tris(trifluoromethyl)]silane | - |
| (Trifluoromethyl)trimethylsilane | Ruppert-Prakash Reagent, TMSCF₃ |
| (Trifluoromethyl)triethylsilane | TESCF₃ |
| (Trifluoromethyl)triisopropylsilane | TIPSCF₃ |
| Tris(pentafluoroethyl)silanide | - |
| Tris(trifluoromethyl)silanide | - |
| Tetrabutylammonium fluoride | TBAF |
| Potassium tert-butoxide | KOtBu |
| Fluoroform | - |
| Carbon Dioxide | CO₂ |
| Carbon Disulfide | CS₂ |
| Formaldehyde | - |
| Benzaldehyde | - |
| Triethylsilane | - |
Activation and Incorporation of Small Molecules by Perfluorinated Silanides
Addition Reactions with Carbonyl Compounds and Heterocumulenes (e.g., Formaldehyde, CS₂, CO₂)nih.govd-nb.info
The reactivity of perfluoroalkylsilanides, such as the tris(pentafluoroethyl)silanide anion ([Si(C₂F₅)₃]⁻), a close analogue of the tris(trifluoromethyl)silanide anion, demonstrates characteristic addition reactions with various carbonyl compounds and heterocumulenes. nih.govd-nb.info These reactions are indicative of the anion's potent nucleophilic character at the silicon center, coupled with its unique electronic properties imparted by the electron-withdrawing perfluoroalkyl groups.
Studies involving the deprotonation of Si(C₂F₅)₃H with sterically demanding phosphazene bases yield thermally stable salts of the [Si(C₂F₅)₃]⁻ anion. nih.gov This anion readily adds to aldehydes, ketones, and heterocumulenes like carbon disulfide (CS₂) and carbon dioxide (CO₂). nih.govd-nb.info The reaction with formaldehyde serves as a fundamental model for its interaction with carbonyl groups. Quantum chemical calculations on the addition of [Si(CF₃)₃]⁻ to formaldehyde show that the transition state can be described as an alcoholate with a newly formed Si-C bond. nih.gov
The addition to bulkier carbonyl compounds like benzaldehyde and benzophenone (B1666685) proceeds analogously, though with higher activation barriers, consistent with longer experimental reaction times. nih.gov In the case of heterocumulenes, the reaction of [Si(C₂F₅)₃]⁻ with CS₂ results in a side-on addition, affording a thiasiliranide species. d-nb.info This product is stable only at low temperatures (below -20 °C). d-nb.info The reaction with CO₂ leads to the formation of a stable silicon carbonate, where CO₂ is formally activated and incorporated into the silanide structure. nih.govd-nb.info These reactions showcase the silanide's ability to engage in novel bond formations, leading to unique negatively charged species like oxasiliranides, thiasiliranides, and silicon carbonates. nih.gov
Table 1: Addition Reactions of Tris(pentafluoroethyl)silanide Anion
| Reactant | Product | Key Observations & Spectroscopic Data | Reference |
|---|---|---|---|
| Benzaldehyde | Oxasiliranide | Side-on addition product. | nih.gov |
| Benzophenone | Oxasiliranide | Highest activation barrier among tested carbonyls. | nih.gov |
| Carbon Disulfide (CS₂) | Thiasiliranide | Product stable below -20 °C. 29Si NMR: δ = 102.6 ppm. | d-nb.info |
| Carbon Dioxide (CO₂) | Silicon Carbonate | Forms a pentacoordinated silicon center. 29Si NMR: δ = -119.0 ppm; 13C NMR (C=O): δ = 148.6 ppm. | nih.govd-nb.info |
Lewis Amphoteric Character of Perfluoroalkylsilanidesnih.govd-nb.inforesearchgate.net
Perfluoroalkylsilanides exhibit Lewis amphoteric character, meaning they possess both Lewis acidic (electron-deficient) and Lewis basic (electron-rich) sites within the same species. nih.gov In these anions, both characteristics are centered on the silicon atom. d-nb.info This duality is a direct consequence of the strong electron-withdrawing nature of the perfluoroalkyl groups. nih.gov
Quantum chemical calculations performed on the tris(trifluoromethyl)silanide anion, [Si(CF₃)₃]⁻, reveal significantly lowered HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels compared to its non-fluorinated counterpart, [Si(CH₃)₃]⁻. nih.gov The calculated HOMO and LUMO energies for [Si(CF₃)₃]⁻ are -7.06 eV and -2.26 eV, respectively. nih.gov This lowering of the HOMO energy reduces the Lewis basicity of the silicon's lone pair, while the lowering of the LUMO energy enhances its Lewis acidity. nih.govresearchgate.net
The resulting HOMO-LUMO gap for [Si(CF₃)₃]⁻ is calculated to be 4.80 eV, a value comparable to that of N-heterocyclic silylenes (NHSis), which are also known for their Lewis amphotericity. nih.govresearchgate.net The experimental reactivity of these silanides provides strong evidence for this dual character. d-nb.info The side-on additions to carbonyl compounds and CS₂, as well as the activation of CO₂, mirror the reactivity observed for silylenes and are rationalized by the inherent Lewis amphotericity of these perfluoroalkylsilanides. nih.govd-nb.info
Electrophilic Reactivity and Bond Activation
C-F and C-Si Bond Activation in Synthetic Transformations
The unique electronic properties of perfluoroalkylsilanes facilitate the activation of otherwise robust C-F and C-Si bonds, opening avenues for novel synthetic transformations. The tris(pentafluoroethyl)silanide anion, [Si(C₂F₅)₃]⁻, has been shown to be capable of oxidative additions towards C-F bonds. researchgate.net This reactivity enables the isolation of non-chelated tetraorganofluorosilicate salts, which were previously only observed as transient reactive intermediates. researchgate.net
Furthermore, related polyfluorinated silanes, such as hexafluorobutylsilanes, demonstrate significant defluorinative reactivity when treated with lithium reagents. dntb.gov.ua This process highlights the utility of these compounds as building blocks for further chemical modification through the strategic cleavage of both C-F and C-Si bonds. dntb.gov.ua The activation of strong C-F bonds can also be achieved electrochemically, where the in situ generation of Lewis acidic silyl cations mediates fluoride abstraction from trifluoromethyl arenes. rsc.org This approach underscores the general principle that highly Lewis acidic silicon centers can effectively weaken and break C-F bonds. In frustrated Lewis pair (FLP) chemistry, silylium (B1239981) cations paired with phosphines have been shown to activate the C-F bonds of aryl trifluoromethyl groups, leading to mono-hydrodefluorination. researchgate.net
Catalytic Roles in Hydrosilylation and Related Processes
The transition-metal-catalyzed hydrosilylation of alkenes is a cornerstone of the silicon industry for producing organosilicon compounds. researchgate.netnih.gov In the context of fluorinated silanes, this catalytic reaction is crucial for synthesizing new polyfluorinated organosilicon compounds from commercially available hydrofluoroolefins (HFOs). dntb.gov.uasci-hub.box
Studies on the hydrosilylation of HFOs like 2,3,3,3-tetrafluoropropene-1 (HFO-1234yf) and 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169) (HFO-1336mzz) have shown that various transition metal complexes are effective catalysts. dntb.gov.uasci-hub.box Platinum, rhodium, and palladium complexes have been successfully employed, leading to the formation of the desired polyfluorinated silanes in moderate to excellent yields. sci-hub.box For instance, the hydrosilylation of HFO-1336mzz isomers proceeds in high yield with a palladium catalyst. dntb.gov.ua In contrast, using a platinum catalyst with the same substrate can lead to a rare allylic C-F bond cleavage, yielding a dehydrofluorination product instead of the expected hydrosilylation adduct. sci-hub.box This demonstrates how the choice of catalyst can dramatically influence the reaction pathway, steering it towards either C-H bond formation or C-F bond activation. The resulting fluorinated silanes are valuable monomers for fluorinated polysiloxanes and serve as synthons for further chemical transformations. dntb.gov.uasci-hub.box
Table 2: Catalysts in the Hydrosilylation of Hydrofluoroolefins (HFOs)
| HFO Substrate | Catalyst Type | Outcome | Reference |
|---|---|---|---|
| HFO-1336mzz | Palladium (Pd) | Good to excellent yields of the desired silane (B1218182). | dntb.gov.uasci-hub.box |
| HFO-1336mzz | Platinum (Pt) | Dehydrofluorination product obtained via C-F activation. | dntb.gov.uasci-hub.box |
| HFO-1234yf | Platinum (Pt) | Formation of tetrafluoropropylsilanes and defluorosilylation products. | dntb.gov.ua |
| Allyl Chloride | Rhodium (Rh) | Highly selective formation of trichloro(3-chloropropyl)silane. | nih.gov |
Reactions Involving Acylsilanes and Anion Brook Rearrangements
Reactions involving fluoroalkylacylsilanes are characterized by the influential role of the anion Brook rearrangement. snnu.edu.cn This rearrangement is a key mechanistic step following the nucleophilic addition of a trifluoromethyl anion (often from a reagent like Me₃SiCF₃) to the carbonyl group of the acylsilane. snnu.edu.cn
The initial addition generates an alkoxide intermediate that is unstable. snnu.edu.cn A subsequent 1,2-anionic migration of the silyl group from the carbon to the oxygen atom—the Brook rearrangement—occurs. snnu.edu.cnnih.gov This process results in the formation of a carbanion intermediate, which can then undergo β-fluoride elimination to generate a difluoroenoxysilane. snnu.edu.cn This pathway has been a major route for the synthesis of various α,α-difluoroketones. snnu.edu.cn The first investigation into using fluoroalkylacylsilanes for the preparation of difluoroenoxysilanes via an anion Brook rearrangement was reported in 1992. snnu.edu.cn In addition to anionic pathways, a radical Brook rearrangement can be initiated by photoexcitation of acylsilanes, leading to the formation of siloxycarbenes, which are versatile reactive intermediates. snnu.edu.cnnih.gov
Computational and Theoretical Chemistry of Fluoro Tris Trifluoromethyl Silane Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of fluoro[tris(trifluoromethyl)]silane and related compounds at a molecular level. These computational tools allow for the detailed examination of electron distribution, orbital interactions, and the energetic landscapes of chemical reactions.
Density Functional Theory (DFT) has become a vital tool for elucidating the complex reaction mechanisms of fluorinated organosilanes. By modeling the interactions between molecules, DFT studies can map out the entire energy profile of a reaction, including reactants, products, transition states, and intermediates.
For instance, computational studies on the related tris(trifluoromethyl)silanide anion, [Si(CF3)3]⁻, have been performed at the B3LYP/6-31+G(3d,p) level of theory to investigate its reaction mechanisms with various electrophiles like formaldehyde (B43269), benzaldehyde (B42025), and carbon dioxide. nih.gov These calculations reveal that the reaction of [Si(CF3)3]⁻ with formaldehyde proceeds via a concerted process, leading to a side-on addition product. nih.gov Similarly, DFT calculations have been employed to understand the generation of difluorocarbene from (bromodifluoromethyl)trimethylsilane (B180072) in the presence of a Lewis base, showing that the activator significantly lowers the energy of the transition state for decomposition. cas.cn This approach of using DFT to analyze reaction pathways provides critical insights into the reactivity of silanes bearing strongly electron-withdrawing trifluoromethyl groups.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energies of these orbitals and the gap between them are crucial determinants of a molecule's behavior as a nucleophile or an electrophile. youtube.com
Quantum chemical calculations for the tris(trifluoromethyl)silanide anion, [Si(CF3)3]⁻, a close relative of this compound, provide a clear illustration of the impact of trifluoromethyl groups. nih.gov The strong electron-withdrawing nature of the CF3 groups significantly lowers the energies of both the HOMO and LUMO compared to the non-fluorinated analogue, [Si(CH3)3]⁻. nih.gov This lowering of orbital energies reduces the Lewis basicity (associated with the HOMO) and increases the Lewis acidity (associated with the LUMO). nih.govresearchgate.net The calculated HOMO-LUMO gap for [Si(CF3)3]⁻ is 4.80 eV, a value comparable to that of N-heterocyclic silylenes, suggesting a potential for Lewis-amphoteric character, where the compound can act as both a Lewis acid and a Lewis base. nih.govresearchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| [Si(CF3)3]− | -7.06 | -2.26 | 4.80 | nih.gov |
| [Si(CH3)3]− | -6.88 | -2.10 | 4.78 | nih.gov |
Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing a detailed picture of bonding, lone pairs, and orbital interactions. nih.gov In the context of fluorinated silanes, NBO analysis helps to quantify the electronic effects of the trifluoromethyl groups.
For the [Si(CF3)3]⁻ anion, NBO analysis identifies the highest Lewis-type NBO as the lone pair on the silicon atom, with an occupancy of 1.92. The lowest non-Lewis-type NBOs are the antibonding Si-C orbitals. nih.gov During its reaction with formaldehyde, the NBO analysis of the transition state shows significant delocalization of a lone pair from the oxygen atom into the antibonding Si-C(formaldehyde) orbital, indicating the formation of a Si-C bond. nih.gov This analysis also reveals that the occupancies of the antibonding Si-C(trifluoromethyl) orbitals increase in the transition state, reflecting the strong electron-withdrawing pull of the CF3 groups. nih.gov
| Species | Orbital | Occupancy | Key Interaction | Stabilization Energy (kJ/mol) | Reference |
|---|---|---|---|---|---|
| [Si(CF3)3]− | Si Lone Pair | 1.92 | - | - | nih.gov |
| [Si(CF3)3]− | Si-C Antibonding (σ) | 0.05 | - | - | nih.gov |
| Transition State with CH2O | Si-C(formaldehyde) Antibonding (σ) | 0.33 | O(lp) → Si-C(σ*) | 256.6 | nih.gov |
| O Lone Pairs | 1.62, 1.88, 1.98 |
Modeling of Transition States and Intermediates
Understanding the structure and energy of transition states and intermediates is crucial for determining reaction kinetics and mechanisms. Computational chemistry allows for the explicit modeling of these transient species. For the reaction between the [Si(CF3)3]⁻ anion and formaldehyde, a relaxed potential energy scan along the Si-C bond was performed to gain insight into the reaction path, as a distinct transition state between the starting materials and the initial adduct was not located. nih.gov This scan helps to map the energy changes as the bond forms. The calculated transition state for the subsequent rearrangement is characterized as an alcoholate with a developing Si-C bond, providing a clear structural snapshot of the reaction's highest energy point. nih.gov Such modeling is essential for distinguishing between different possible mechanistic pathways, for example, a concerted versus a stepwise process.
Prediction of Lewis Acidity and Basicity in Fluorinated Organosilanes
The Lewis acidity of silanes can be dramatically enhanced by the introduction of electron-withdrawing substituents. d-nb.info Trifluoromethyl and other perfluoroalkyl groups are exceptionally effective in this regard, making compounds like this compound potent Lewis acids. d-nb.infonih.gov
Computational chemistry provides a quantitative scale for Lewis acidity through the calculation of properties like the Fluoride (B91410) Ion Affinity (FIA). d-nb.infonih.gov A higher FIA value indicates stronger Lewis acidity. d-nb.info Calculations show that perfluoroalkylated silanides exhibit significantly lower HOMO and LUMO energy levels compared to their non-fluorinated counterparts, which implies reduced Lewis basicity and increased Lewis acidity. researchgate.net This increased acidity is a direct consequence of the inductive electron withdrawal by the fluorine atoms, which makes the silicon center more electron-deficient and a better acceptor for Lewis bases. d-nb.info The development of highly Lewis acidic silanes, such as bis(perfluorocatecholato)silanes, has been guided by computational predictions, which show a correlation between the electron-withdrawing power of the substituents and the resulting FIA. d-nb.infooup.com
Simulation of Spectroscopic Signatures for Structural Elucidation
Computational methods are powerful tools for predicting spectroscopic properties, which can be used to confirm the structures of newly synthesized compounds or to identify transient species. zenodo.orgchemrxiv.org The simulation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can provide data that is directly comparable to experimental results. zenodo.orgdigitellinc.com
For fluorinated organosilanes, 29Si NMR spectroscopy is particularly informative. The chemical shift of the silicon atom is highly sensitive to its coordination number. For example, in a series of pentafluoroethyl-substituted silicon compounds, tetracoordinated silanes show chemical shifts between +10 and -90 ppm, while pentacoordinated species (silicates) resonate at much lower frequencies, from -95 to -150 ppm. nih.gov Computational modeling can accurately predict these chemical shifts, as well as J-coupling constants (e.g., 13C-19F coupling), aiding in the assignment of experimental spectra. digitellinc.com By calculating the potential energy surfaces and the corresponding spectroscopic parameters for different possible isomers or rotamers, computational studies can explain complex spectral features, such as the appearance of multiple signals for a single functional group due to conformational equilibria. digitellinc.com
Advanced Research Applications in Materials Science
Surface Modification and Coating Technologies
The introduction of Fluoro[tris(trifluoromethyl)]silane into coating technologies facilitates the development of surfaces with tailored functionalities. Its trifluoromethyl groups are central to achieving superior surface properties.
The primary mechanism by which this compound enhances hydrophobicity and oleophobicity is by creating a surface with extremely low surface energy. nih.gov When applied to a substrate, the silane (B1218182) moiety reacts with surface hydroxyl groups, forming a stable, covalent bond, while the tris(trifluoromethyl) groups orient outwards, creating a dense, fluorinated surface layer.
Fluorine's high electronegativity and small atomic radius are critical to this effect. nih.gov This fluorinated surface minimizes intermolecular forces with liquids, causing them to bead up rather than spread. Surfaces treated with fluoroalkylsilanes are not only water-repellent (hydrophobic) but also oil-repellent (oleophobic). silfluosilicone.com This dual repellency is achieved when the surface's critical surface tension drops below 20 mN/m, a level at which even hydrocarbon oils fail to wet the surface. gelest.com The modification of surfaces with perfluoro-silanes has been shown to systematically increase the water contact angle, a key indicator of hydrophobicity. nih.gov
Impact of Fluorination on Surface Properties
| Surface Treatment | Primary Functional Groups | Typical Critical Surface Tension (mN/m) | Resulting Property |
|---|---|---|---|
| Untreated Silica (B1680970) | -OH (Hydroxyl) | > 70 | Hydrophilic |
| Alkylsilane (e.g., Octadecylsilane) | -CH2-CH3 | 20-30 | Hydrophobic, Oleophilic |
| This compound | -CF3 | < 20 | Hydrophobic and Oleophobic |
This compound is frequently incorporated as an additive or precursor in sol-gel chemistry to create hybrid organic-inorganic functional coatings. silfluosilicone.commdpi.comcfmats.com The sol-gel process involves the hydrolysis and condensation of metal alkoxide precursors, such as Tetraethyl Orthosilicate (TEOS) and Triethoxymethylsilane (MTMS), to form a glassy or ceramic network. mdpi.com
During the sol-gel reaction, the hydrolyzable groups of the this compound co-condense with the other silica precursors. This chemically integrates the fluorinated moieties directly into the resulting silica network. mdpi.com The result is a robust, transparent coating that possesses the low surface energy characteristics of the fluorinated component. mdpi.com These hybrid coatings exhibit enhanced corrosion protection by acting as a superior barrier and by increasing the hydrophobicity of the surface, which repels corrosive aqueous media. mdpi.comnih.gov The successful integration of these fluorinated groups into the sol-gel matrix has been confirmed through techniques like infrared spectroscopy, which identifies the characteristic C-F bonds. mdpi.com
Example of a Fluoroalkysilane-Modified Sol-Gel System
| Component | Function | Resulting Coating Property |
|---|---|---|
| TEOS/MTMS | Forms the main silica network (matrix) | Hardness, Adhesion to Substrate |
| This compound | Functional additive/precursor | Hydrophobicity, Oleophobicity, Low Surface Energy |
| Solvent (e.g., Ethanol) | Medium for hydrolysis and condensation reactions | N/A (removed during curing) |
| Catalyst (Acid or Base) | Controls the rate of reaction | N/A (influences final network structure) |
The low surface energy imparted by this compound is directly leveraged to create surfaces that are resistant to contamination and easy to clean.
Anti-Fouling: The hydrophobic and oleophobic nature of the treated surface makes it difficult for biological organisms (like algae and bacteria) and organic residues to adhere, which is critical for marine applications and medical devices. silfluosilicone.com
Anti-Graffiti: Coatings containing fluoroalkylsilanes are used to protect porous mineral surfaces like concrete and stone. hydrophobe.org The low surface energy prevents paints and markers from forming a strong bond with the surface, allowing graffiti to be removed easily, often with simple washing, without damaging the underlying material. hydrophobe.orgresearchgate.net These coatings are typically invisible, breathable, and stable against UV radiation. hydrophobe.org
Self-Cleaning: On surfaces treated with compounds like this compound, water forms beads with a high contact angle. gelest.com As these water droplets roll off the surface, they pick up and carry away dirt particles, a phenomenon known as the "lotus effect." gelest.com This property is utilized in applications such as automotive windows and architectural glass to reduce the need for manual cleaning. gelest.comcfmats.com
Polymeric Materials and Resins
This compound and similar compounds are integral to creating high-performance fluorinated polymers and resins with exceptional stability and durability.
Fluorosilicone resins are polymers that combine a siloxane (-Si-O-) backbone with fluorine-containing side groups. These materials exhibit high thermal stability, chemical inertness, and resistance to fuels and oils. Fluoro-functional silanes can be used in the synthesis of these specialized resins and copolymers. cfmats.com
The synthesis of high-molecular-weight fluorosilicone polymers often involves the anionic ring-opening polymerization (ROP) of cyclic siloxane monomers. nih.gov For instance, a common precursor is 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl) cyclotrisiloxane (B1260393) (D3F). nih.gov While not a direct monomer itself, a highly fluorinated compound like this compound could be used to functionalize other monomers or act as an end-capping agent to control polymer properties. The synthesis process requires careful control of conditions, including the use of an initiation system (e.g., an alkali metal hydroxide), the exclusion of impurities, and potentially the use of an accelerator to produce a high-molecular-weight linear polymer. nih.gov This linear polymer serves as the raw rubber, which is later cross-linked. nih.gov
Key Parameters in Fluorosilicone Synthesis via ROP
| Parameter | Description | Impact on Synthesis |
|---|---|---|
| Monomer | Cyclic fluorosiloxane (e.g., D3F) | Determines the repeating unit and fluorine content of the polymer. |
| Initiator | Basic material (e.g., I-NaOH) that creates the active silanolate center. nih.gov | Starts the ring-opening polymerization process. |
| Comonomer | Vinyl-containing siloxane (e.g., V4) | Introduces sites for subsequent cross-linking. nih.gov |
| Reaction Conditions | Anhydrous, inert atmosphere (Nitrogen) | Prevents premature termination and side reactions, allowing for high molecular weight. nih.gov |
The linear fluorosilicone polymers produced during initial synthesis must be cross-linked (or vulcanized) to develop the robust mechanical properties required for applications like seals, gaskets, and hoses. Cross-linking transforms the viscous linear polymer chains into a three-dimensional network.
This process significantly enhances the material's performance by improving its thermal stability, solvent resistance, and mechanical strength. onlytrainings.com Cross-linking strategies often involve the use of comonomers with reactive groups, such as vinyl groups, introduced during the initial polymerization. nih.gov These groups can then be linked together in a subsequent reaction, often initiated by peroxides or through hydrosilylation. Additionally, functional cross-linking silanes can be added to the formulation to increase the density of the network, further strengthening the material and improving adhesion between the polymer and any inorganic fillers. researchgate.net The formation of this rigid, interconnected siloxane network requires more energy to break, leading to superior durability. researchgate.net
Adhesion Promotion in Hybrid Material Systems
In the fabrication of hybrid material systems, which combine organic and inorganic components, achieving strong and durable adhesion at the interface is a critical challenge. This compound is investigated for its potential as an adhesion promoter, particularly in applications demanding high performance and environmental resistance.
The mechanism of adhesion promotion by silane coupling agents involves the hydrolysis of alkoxy or halo groups on the silicon atom to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic materials, such as glass, metal oxides, and ceramics, forming stable covalent bonds (Si-O-Substrate). The organic functional groups on the silane then interact with the organic polymer matrix, creating a durable bridge across the interface.
While direct research on this compound is limited, the principles of its function can be inferred from studies on analogous fluoroalkyl silanes. The presence of the highly electronegative fluorine atoms in the trifluoromethyl groups is expected to influence the reactivity of the silane and the properties of the resulting interface. The strong electron-withdrawing nature of the CF3 groups would likely impact the hydrolysis rate of the Si-F bond and the subsequent condensation process.
Table 1: Comparison of Functional Groups in Silane Coupling Agents
| Functional Group | Role in Adhesion | Expected Influence of this compound |
| Hydrolyzable Group (e.g., -F) | Reacts with water to form silanols (Si-OH), which then bond to the inorganic substrate. | The Si-F bond is hydrolyzable, initiating the coupling process. |
| Organic Functional Group (e.g., -CF3) | Interacts with the organic polymer matrix, providing compatibility and covalent linkage. | The trifluoromethyl groups are expected to create a low surface energy interface, enhancing hydrophobicity and potentially improving compatibility with fluoropolymers. |
Research on other fluoroalkyl silanes has demonstrated their effectiveness in creating superhydrophobic surfaces and improving the corrosion resistance of coatings on metals. For instance, coatings modified with fluoroalkyl silanes exhibit significantly increased water contact angles and reduced corrosion currents when applied to aluminum alloys. These findings suggest that this compound could offer similar or even enhanced performance in creating robust and environmentally resistant hybrid materials.
Development of Advanced Organofluorine Compounds
The unique arrangement of fluorine atoms in this compound makes it a valuable precursor in the synthesis of complex fluorine-containing molecules, which are of high interest in pharmaceuticals, agrochemicals, and advanced polymers.
Strategic Building Blocks for Fluorinated Organic Synthesis
In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. This compound, with its reactive Si-F bond and three CF3 groups, serves as a potential source for the introduction of the trifluoromethyl group, a motif known to enhance the metabolic stability and lipophilicity of drug candidates.
The reactivity of the silicon-fluorine bond allows for nucleophilic substitution reactions, where the fluorine atom can be displaced by a variety of nucleophiles. This would enable the transfer of the tris(trifluoromethyl)silyl moiety to an organic molecule. Subsequent cleavage of the silicon-carbon bonds could then potentially release trifluoromethylated fragments for further synthetic transformations.
While specific protocols detailing the use of this compound as a building block are not widely documented, the general strategies for utilizing organosilicon reagents in organic synthesis provide a conceptual framework. For example, related trifluoromethyl-containing silanes, such as trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent), are extensively used for the trifluoromethylation of a wide range of organic substrates.
Table 2: Potential Synthetic Transformations Utilizing this compound
| Reaction Type | Potential Reactant | Expected Product | Significance |
| Nucleophilic Substitution | Organolithium or Grignard reagents | Organo-tris(trifluoromethyl)silanes | Intermediate for further functionalization |
| Fluoride-induced Reactions | Carbonyl compounds | Trifluoromethylated alcohols | Introduction of a key pharmacophore |
| Cross-coupling Reactions | Aryl halides (with catalyst) | Aryl-tris(trifluoromethyl)silanes | Synthesis of fluorinated aromatic compounds |
The development of synthetic methodologies that leverage the unique reactivity of this compound could open new avenues for the efficient construction of complex fluorinated molecules.
Intermediates for Novel Fluorine-Containing Architectures
An intermediate is a molecular entity that is formed from the reactants and reacts further to give the desired products of a chemical reaction. This compound can act as a key intermediate in the synthesis of novel fluorine-containing polymers and materials with tailored properties.
For instance, the hydrolysis and subsequent polycondensation of this compound could, in principle, lead to the formation of polysiloxanes bearing trifluoromethyl groups. These fluorinated silicones would be expected to exhibit exceptional thermal stability, chemical resistance, and low surface energy, making them suitable for applications such as high-performance lubricants, sealants, and coatings in extreme environments.
The exploration of this compound as an intermediate is a frontier in materials chemistry. The ability to generate novel fluorine-containing architectures from this precursor holds the promise of developing materials with unprecedented performance characteristics.
Advanced Analytical and Spectroscopic Characterization of Fluoro Tris Trifluoromethyl Silane
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of fluoro[tris(trifluoromethyl)]silane. These methods provide a molecular fingerprint, allowing for the identification of specific functional groups and bonds within the molecule.
The vibrational spectra of silane (B1218182) derivatives are characterized by specific frequencies corresponding to Si-C, Si-F, and C-F bond stretching and bending modes. jkps.or.krnih.gov The Si-F stretching vibration, in particular, is expected to give rise to a strong absorption in the IR spectrum due to the large difference in electronegativity between silicon and fluorine. jkps.or.kr
Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are often used in conjunction with experimental spectra to aid in the assignment of vibrational frequencies. iaea.orgnih.gov By comparing the calculated and experimental spectra, a detailed understanding of the vibrational modes can be achieved. For example, in studies of related tris(trimethylsilyl)silane (B43935) derivatives, scaling factors have been applied to theoretical calculations to achieve good agreement with experimental IR and Raman data. jkps.or.kr
Table 4: Key Vibrational Frequencies for Silane Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity in IR | Intensity in Raman |
|---|---|---|---|
| Si-H Stretch | ~2100-2200 | Strong | Strong |
| C-H Stretch | ~2800-3000 | Medium-Strong | Medium-Strong |
| Si-F Stretch | ~800-1000 | Strong | Weak |
This table shows typical vibrational frequencies for bonds commonly found in silane derivatives. The exact frequencies for this compound will be specific to its structure.
X-ray Diffraction for Solid-State Structure Determination
In cases where suitable single crystals cannot be obtained, X-ray powder diffraction (XRPD) can be used to determine the crystal structure. rsc.org The diffraction pattern obtained from a powder sample provides information about the unit cell dimensions and crystal system. youtube.com The combination of XRD with solid-state NMR can be particularly powerful for resolving structural details, especially in cases of disorder. nih.gov
The structural information obtained from XRD is invaluable for understanding the intermolecular interactions in the solid state and for correlating the molecular structure with its macroscopic properties.
Mass Spectrometry Techniques for Compound Identification and Purity Assessment
Mass spectrometry (MS) is a vital tool for confirming the molecular weight and assessing the purity of this compound. Various ionization techniques can be employed, with electron ionization (EI) being common, though softer ionization methods may be preferable for more labile compounds. diva-portal.org
Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly effective method for analyzing volatile compounds like fluorinated silanes. diva-portal.org The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, and the fragmentation pattern can provide further structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy. rsc.org
MS techniques are also crucial for detecting and identifying any impurities present in the sample, which is essential for ensuring the material's suitability for its intended applications.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Trimethyl(trifluoromethyl)silane |
| 1,2-difluoro-4-nitrobenzene |
| 4-(2-fluoro-4-nitrophenyl)morpholine |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways
The development of more efficient, scalable, and safer synthetic routes to fluoro[tris(trifluoromethyl)]silane and its derivatives is a primary focus for future research. While methods for the synthesis of trifluoromethyl-containing silanes exist, they often involve harsh reagents or complex multi-step procedures.
Future investigations are anticipated to concentrate on:
Direct Trifluoromethylation: Exploring novel reagents and catalytic systems for the direct and selective introduction of trifluoromethyl groups onto a silicon backbone. This could involve the development of new nucleophilic or electrophilic trifluoromethylating agents that are more stable and easier to handle.
Flow Chemistry Approaches: Utilizing microreactor technology and flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of highly fluorinated silanes. The precise control over reaction parameters in flow systems can help to manage exothermic reactions and improve product yields.
Alternative Fluorine Sources: Research into the use of alternative and more environmentally benign fluorine sources is a growing trend in organofluorine chemistry. Future synthetic strategies for this compound may explore the use of fluoride (B91410) salts or other less hazardous fluorinating agents, moving away from traditional, more aggressive reagents. A patent has described a method for preparing trifluoromethyl(trimethyl)silane from fluoroform, highlighting a move towards utilizing industrial byproducts. google.com
Advanced Mechanistic Elucidations for Complex Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity patterns. The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the reactivity of the silicon center and the surrounding bonds.
Future research in this area will likely involve:
Computational Modeling: The use of density functional theory (DFT) and other computational methods will be instrumental in mapping reaction pathways, identifying transition states, and predicting the outcomes of reactions involving this compound. nih.govhydrophobe.orgresearchgate.net These computational studies can provide valuable insights into the electronic structure and bonding of transient intermediates, guiding experimental design.
In-situ Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be employed to monitor reactions in real-time, allowing for the direct observation of reactive intermediates and the elucidation of complex reaction networks.
Kinetic Studies: Detailed kinetic analysis of reactions involving this compound will provide quantitative data on reaction rates and activation parameters, contributing to a more comprehensive understanding of the underlying mechanisms.
Rational Design of this compound Derivatives for Specific Catalytic Functions
The unique electronic properties of this compound make it an attractive scaffold for the design of novel catalysts. The high electronegativity of the trifluoromethyl groups can be harnessed to create highly Lewis acidic silicon centers or to modify the properties of catalytically active metal complexes.
Emerging opportunities in this domain include:
Lewis Acid Catalysis: The development of highly Lewis acidic catalysts based on this compound derivatives for a range of organic transformations. These catalysts could offer unique reactivity and selectivity compared to traditional Lewis acids.
Catalyst Ligand Development: Incorporating the fluoro[tris(trifluoromethyl)]silyl moiety into ligand architectures for transition metal catalysis could lead to catalysts with enhanced stability, activity, and selectivity. The steric bulk and electronic effects of the trifluoromethyl groups can be fine-tuned to optimize catalyst performance for specific reactions, such as polymerization or cross-coupling reactions. nih.govmdpi.comcandcs.demdpi.com
Frustrated Lewis Pairs (FLPs): The steric hindrance provided by the trifluoromethyl groups could be exploited in the design of novel frustrated Lewis pairs. These systems, comprising a bulky Lewis acid and a bulky Lewis base, are capable of activating small molecules and catalyzing a variety of challenging transformations.
Development of Tailored Materials with Enhanced Performance Characteristics
The incorporation of this compound as a building block into polymeric and inorganic materials presents a significant opportunity to develop advanced materials with tailored properties. The high fluorine content is expected to impart desirable characteristics such as hydrophobicity, thermal stability, and chemical resistance.
Future research directions in materials science include:
High-Performance Polymers: The synthesis of novel polysiloxanes and other polymers incorporating fluoro[tris(trifluoromethyl)]silyl groups to create materials with exceptional thermal stability, low dielectric constants, and enhanced resistance to chemical degradation. researchgate.netresearchgate.net These materials could find applications in demanding environments, such as in the aerospace and electronics industries.
Superhydrophobic Surfaces: The creation of superhydrophobic coatings and surfaces by functionalizing substrates with this compound derivatives. researchgate.netcore.ac.ukresearchgate.net The low surface energy imparted by the highly fluorinated groups is key to achieving extreme water repellency.
Inorganic-Organic Hybrid Materials: The development of hybrid materials by integrating this compound into inorganic frameworks, such as silica (B1680970) or metal-organic frameworks (MOFs). nih.gov These materials could exhibit unique properties arising from the combination of the robust inorganic network and the functional fluorinated organic component, with potential applications in gas separation, sensing, and catalysis.
The following table provides a summary of potential research directions and their anticipated impact:
| Research Area | Focus | Potential Impact |
| Novel Synthetic Pathways | Development of efficient, safe, and scalable synthetic routes. | Increased availability of this compound for research and industrial applications. |
| Mechanistic Elucidations | In-depth understanding of reaction mechanisms using computational and spectroscopic methods. | Optimization of existing reactions and discovery of new chemical transformations. |
| Catalyst Design | Creation of novel Lewis acids, catalyst ligands, and frustrated Lewis pairs. | Advancement in catalytic efficiency, selectivity, and the development of new catalytic processes. |
| Materials Development | Synthesis of high-performance polymers, superhydrophobic surfaces, and hybrid materials. | Creation of advanced materials with enhanced thermal, chemical, and physical properties for a wide range of applications. |
Q & A
Q. What are the critical safety considerations when handling Fluoro[tris(trifluoromethyl)]silane in laboratory settings?
this compound exhibits acute toxicity (H302, H315, H319) and flammability (H225). Safe handling requires:
- Personal Protective Equipment (PPE): Face shields, EN 166-certified safety glasses, and chemical-resistant gloves (e.g., nitrile) .
- Ventilation: Use fume hoods to avoid inhalation of vapors (H335) .
- Storage: Keep in inert, airtight containers away from incompatible materials (e.g., strong bases or oxidizers) .
- Spill Management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Q. What synthetic methodologies are effective for preparing this compound, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via halogen-exchange reactions:
- Ruppert–Prakash Reagent Analogy: Reacting chlorotrimethylsilane with potassium fluoride in anhydrous acetonitrile under inert atmosphere yields fluorinated silanes. Excess silane (4 equiv.) improves yields by suppressing side reactions (e.g., decomposition to 2' and 2'' byproducts) .
- Catalytic Methods: Transition metal catalysts (e.g., Pd/Ni) enhance fluoride transfer efficiency. For example, Pd-catalyzed reactions with Z-type silane complexes enable reversible Si–F bond activation .
Q. How should this compound be stored to ensure long-term stability?
- Temperature: Store at 0–6°C in dark, inert conditions to prevent thermal decomposition .
- Moisture Control: Use molecular sieves or desiccants to avoid hydrolysis, which generates hazardous HF .
- Material Compatibility: Use PTFE-lined containers to prevent reactions with glass surfaces .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in transition metal-catalyzed cross-coupling reactions?
The strong electron-withdrawing trifluoromethyl groups polarize the Si–F bond, enhancing its electrophilicity. In Pd/Ni-catalyzed systems:
- Lewis Acid Interaction: The fluorine atom coordinates to metal centers, stabilizing intermediates and lowering activation barriers for Si–C bond formation .
- Ligand Design: Bulky ligands (e.g., PPh₃) prevent unwanted side reactions by modulating steric and electronic environments .
Q. What strategies can mitigate competing side reactions when using this compound as a fluoride source in nucleophilic substitutions?
- Solvent Optimization: Anhydrous acetonitrile or THF minimizes hydrolysis .
- Catalyst Tuning: Tetraethylammonium fluoride (TBAF) enhances fluoride ion availability while suppressing background reactions .
- Temperature Control: Reactions at –78°C reduce thermal decomposition pathways .
Q. How can computational chemistry methods (e.g., DFT) predict the regioselectivity of this compound in radical-mediated transformations?
- Radical Stability Analysis: DFT calculations reveal that the trifluoromethyl groups stabilize α-fluorosilyl radicals, favoring β-scission pathways .
- Transition State Modeling: Simulations of Si–F bond dissociation energies guide the design of initiators (e.g., AIBN) for controlled radical polymerization .
Q. What role does this compound play in isotopic labeling for radiopharmaceutical synthesis?
The compound serves as a precursor for [¹⁸F]fluoride labeling:
- Gas-Phase Trapping: [¹⁸F]Fluorotrimethylsilane is collected at –130°C and hydrolyzed to generate reactive [¹⁸F]fluoride ions for nucleophilic substitutions (e.g., in [¹⁸F]FDG synthesis) .
- Yield Optimization: Decay-corrected yields of 80% are achieved using no-carrier-added tetramethylammonium fluoride .
Q. What analytical techniques are most effective for characterizing this compound and its decomposition products?
- NMR Spectroscopy: ¹⁹F NMR (δ –60 to –80 ppm) identifies fluorinated byproducts .
- Mass Spectrometry (MS): High-resolution MS detects trace decomposition products (e.g., trifluoromethyl radicals) .
- Thermogravimetric Analysis (TGA): Measures thermal stability up to 200°C, critical for applications in high-temperature catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
